5-Ethyl-2-methylnonanal
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Overview
Description
5-Ethyl-2-methylnonanal is an organic compound with the molecular formula C12H24O. It is an aliphatic aldehyde, characterized by the presence of an aldehyde group (-CHO) attached to a nonane chain with ethyl and methyl substituents. This compound is known for its applications in various industries, particularly in the field of fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methylnonanal can be achieved through several methods. One common approach involves the alkylation of enolate ions. In this method, the enolate ion reacts with an alkyl halide in an S_N2 reaction, forming a new carbon-carbon bond . The reaction typically requires a strong base, such as sodium ethoxide, and an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methylnonanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used to form new carbon-carbon bonds.
Major Products Formed
Oxidation: 5-Ethyl-2-methylnonanoic acid.
Reduction: 5-Ethyl-2-methylnonanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethyl-2-methylnonanal has several applications in scientific research and industry:
Fragrance Industry: It is used as a fragrance ingredient due to its pleasant olfactory properties.
Flavoring Agent: Employed in the food industry to enhance the sensory experience of products.
Chemical Research: Utilized as a starting material or intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methylnonanal primarily involves its interaction with olfactory receptors in the nasal cavity. The aldehyde group can form reversible covalent bonds with receptor proteins, triggering a signal transduction pathway that results in the perception of smell .
Comparison with Similar Compounds
Similar Compounds
Nonanal: A straight-chain aldehyde with similar properties but lacks the ethyl and methyl substituents.
2-Methylundecanal: Another aldehyde with a similar structure but a longer carbon chain.
Uniqueness
5-Ethyl-2-methylnonanal is unique due to its specific branching pattern, which imparts distinct olfactory characteristics compared to its linear or differently branched counterparts .
Properties
CAS No. |
68141-14-0 |
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Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
5-ethyl-2-methylnonanal |
InChI |
InChI=1S/C12H24O/c1-4-6-7-12(5-2)9-8-11(3)10-13/h10-12H,4-9H2,1-3H3 |
InChI Key |
VITZPKQAMWMVFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCC(C)C=O |
Origin of Product |
United States |
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